Marimastat

Content Navigation

CAS Number

Product Name

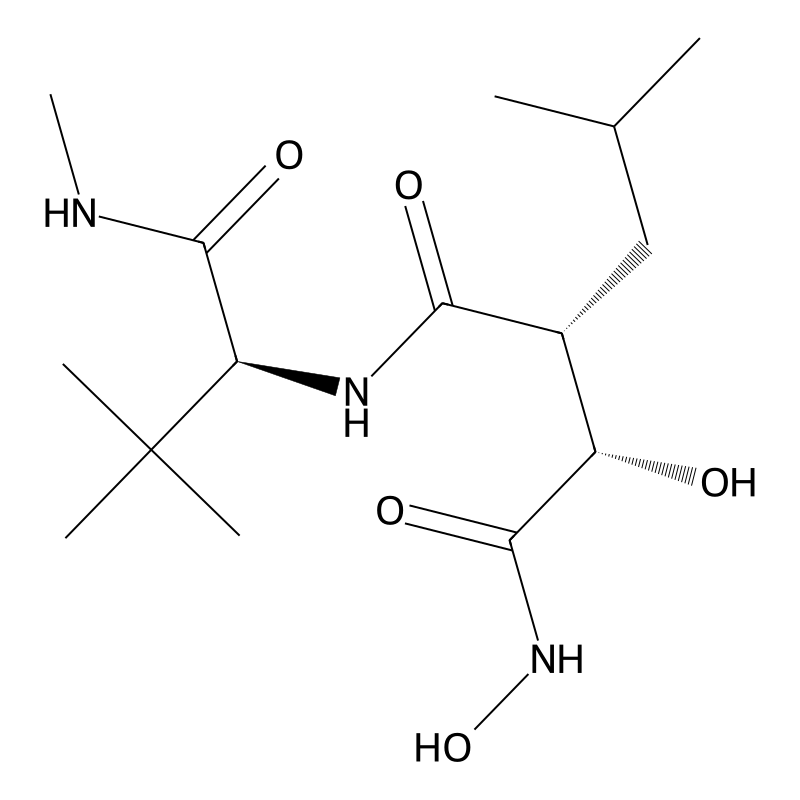

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Marimastat is a second-generation, broad-spectrum matrix metalloproteinase (MMP) inhibitor belonging to the hydroxamate class. It was specifically developed to improve upon first-generation compounds like Batimastat by incorporating an alpha-hydroxyl group, a modification that significantly enhances aqueous solubility and enables oral bioavailability. Marimastat functions by chelating the zinc ion within the active site of various MMPs, potently inhibiting their activity at low nanomolar concentrations. Its well-documented inhibitory profile against key MMPs, including MMP-1, -2, -7, -9, and -14, combined with its improved handling properties, makes it a critical tool for in vitro and in vivo studies where systemic administration is required.

References

- [1] Rasmussen, H. S., & McCann, P. P. (1997). Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat. Pharmacology & therapeutics, 75(1), 69–75.

- [6] BioCrick. Marimastat | CAS:154039-60-8 | MMPs inhibitor,board spectrum | High Purity. BioCrick.

- [16] Vitorino, M., Salgado, A., & Sousa, S. F. (2020). Challenges in Matrix Metalloproteinases Inhibition. Biomolecules, 10(5), 717.

Direct substitution of Marimastat with its structural precursor, Batimastat, is operationally unfeasible for most research applications, particularly those involving systemic administration. Batimastat's utility is severely limited by its poor aqueous solubility and lack of oral bioavailability, which necessitated its administration as an intraperitoneal or intrapleural suspension in clinical studies. Marimastat was specifically engineered to overcome these handling and formulation deficiencies. Choosing Batimastat over Marimastat for applications requiring oral dosing or straightforward aqueous stock preparation will lead to significant experimental challenges, including inconsistent dosing, poor systemic exposure, and non-reproducible results.

References

- [4] Escudero-Lourdes, C., et al. (2021). Repurposing Cancer Drugs Batimastat and Marimastat to Inhibit the Activity of a Group I Metalloprotease from the Venom of the Western Diamondback Rattlesnake, Crotalus atrox. Toxins, 13(10), 718.

- [9] Millar, A. W., et al. (1998). Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers. British journal of clinical pharmacology, 45(1), 21–26.

- [11] Beekman, B., et al. (1996). Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer. Annals of oncology, 7(7), 715–717.

- [16] Vitorino, M., Salgado, A., & Sousa, S. F. (2020). Challenges in Matrix Metalloproteinases Inhibition. Biomolecules, 10(5), 717.

Superior Handling and Formulation: Documented Oral Bioavailability

Marimastat was specifically designed as an orally bioavailable analog to Batimastat, which has poor oral absorption. Preclinical studies confirmed that Marimastat achieves an absolute oral bioavailability of 20-50%, a critical feature that its predecessor lacks. This fundamental difference in pharmacokinetic properties makes Marimastat suitable for systemic in vivo studies via oral gavage, a route of administration that is not viable for Batimastat.

| Evidence Dimension | Oral Bioavailability |

| Target Compound Data | 20-50% in preclinical studies |

| Comparator Or Baseline | Batimastat: Poor/negligible oral bioavailability |

| Quantified Difference | Enables oral administration route |

| Conditions | Preclinical in vivo models |

This allows for less invasive, more consistent, and clinically relevant systemic administration in animal models, reducing formulation complexity and improving experimental reproducibility.

Improved Aqueous Solubility by Design for Simplified Stock Preparation

Marimastat's design incorporates an alpha-hydroxyl group specifically to increase its aqueous solubility relative to Batimastat. While Batimastat is noted for being poorly soluble and requiring administration as a suspension, Marimastat's improved solubility facilitates easier preparation of stock solutions and aqueous-based formulations for both in vitro and in vivo experiments. Datasheets for Marimastat commonly report high solubility in DMSO (e.g., ~30-100 mg/mL), which can then be diluted into aqueous media for experiments.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Increased by design via alpha-hydroxyl group |

| Comparator Or Baseline | Batimastat: Poorly soluble |

| Quantified Difference | Qualitatively higher solubility enabling easier solution preparation |

| Conditions | Aqueous-based buffers and media |

Reduces time and effort in sample preparation, minimizes the use of harsh solvents or suspensions, and ensures more accurate and homogenous dosing in experimental setups.

Potent, Broad-Spectrum MMP Inhibition Profile Maintained

The structural modifications that improved Marimastat's bioavailability did not compromise its potent, broad-spectrum inhibitory activity. Head-to-head data shows Marimastat and Batimastat have comparable low-nanomolar IC50 values against key MMPs. For example, IC50 values for Marimastat vs. Batimastat are 5 nM vs. 3 nM for MMP-1, 6 nM vs. 4 nM for MMP-2, and 3 nM vs. 4 nM for MMP-9, respectively. This confirms that Marimastat retains the potent inhibitory profile of its parent compound while offering superior handling properties.

| Evidence Dimension | IC50 (nM) vs. Key MMPs |

| Target Compound Data | MMP-1: 5; MMP-2: 6; MMP-9: 3 |

| Comparator Or Baseline | Batimastat (nM): MMP-1: 3; MMP-2: 4; MMP-9: 4 |

| Quantified Difference | Comparable low-nanomolar potency across key MMPs |

| Conditions | In vitro enzymatic assays |

This ensures that researchers can select Marimastat for its superior bioavailability and solubility without sacrificing the well-characterized, potent enzymatic inhibition required for MMP-related studies.

In Vivo Models Requiring Systemic MMP Inhibition via Oral Administration

Marimastat is the appropriate choice for preclinical animal studies investigating the systemic effects of broad-spectrum MMP inhibition in models of cancer metastasis, angiogenesis, or inflammation where oral gavage is the preferred or required route of administration. Its documented oral bioavailability ensures reliable systemic exposure, a critical factor that cannot be achieved with its poorly absorbed analog, Batimastat.

High-Throughput Screening and Cell-Based Assays

The enhanced solubility profile of Marimastat compared to first-generation inhibitors simplifies its use in aqueous-based cell culture media and high-throughput screening buffers. This facilitates the creation of accurate serial dilutions and ensures homogenous compound concentration without precipitation, leading to more reliable and reproducible data in cell migration, invasion, or proliferation assays.

Baseline Comparator for Development of Selective MMP Inhibitors

With its well-characterized, potent, and broad-spectrum inhibitory profile, Marimastat serves as an essential benchmark compound. Researchers developing novel, selective MMP inhibitors can use Marimastat as a positive control to validate assay performance and to contextualize the potency and selectivity of their new chemical entities against a clinically-tested broad-spectrum agent.

References

- [1] Zucker, S., et al. (2001). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. JNCI: Journal of the National Cancer Institute, 93(3), 163–165.

- [4] Escudero-Lourdes, C., et al. (2021). Repurposing Cancer Drugs Batimastat and Marimastat to Inhibit the Activity of a Group I Metalloprotease from the Venom of the Western Diamondback Rattlesnake, Crotalus atrox. Toxins, 13(10), 718.

- [16] Vitorino, M., Salgado, A., & Sousa, S. F. (2020). Challenges in Matrix Metalloproteinases Inhibition. Biomolecules, 10(5), 717.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.4

Appearance

Storage

UNII

Drug Indication

Pharmacology

Marimastat is an orally-active synthetic hydroxamate with potential antineoplastic activity. Marimastat covalently binds to the zinc(II) ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting the action of MMPs, inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. This agent may also inhibit tumor necrosis factor-alpha converting enzyme (TACE), an enzyme involved in tumor necrosis factor alpha (TNF-alpha) production that may play a role in some malignancies as well as in the development of arthritis and sepsis. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Metallo peptidases [EC:3.4.24.- 3.4.17.-]

MMP9 [HSA:4318] [KO:K01403]

Other CAS

Wikipedia

Dates

2: Underwood C, Collins SN, Mills PC, Van Eps AW, Allavena RE, Medina Torres CE, Pollitt CC. Regional intravenous limb perfusion compared to systemic intravenous administration for marimastat delivery to equine lamellar tissue. J Vet Pharmacol Ther. 2015 Aug;38(4):392-9. doi: 10.1111/jvp.12198. Epub 2015 Jan 30. PubMed PMID: 25641095.

3: Yu M, Lim NH, Ellis S, Nagase H, Triccas JA, Rutledge PJ, Todd MH. Incorporation of Bulky and Cationic Cyclam-Triazole Moieties into Marimastat Can Generate Potent MMP Inhibitory Activity without Inducing Cytotoxicity. ChemistryOpen. 2013 Jun;2(3):99-105. doi: 10.1002/open.201300014. Epub 2013 Jun 12. PubMed PMID: 24551546; PubMed Central PMCID: PMC3703814.

4: Sinno M, Biagioni S, Ajmone-Cat MA, Pafumi I, Caramanica P, Medda V, Tonti G, Minghetti L, Mannello F, Cacci E. The matrix metalloproteinase inhibitor marimastat promotes neural progenitor cell differentiation into neurons by gelatinase-independent TIMP-2-dependent mechanisms. Stem Cells Dev. 2013 Feb 1;22(3):345-58. doi: 10.1089/scd.2012.0299. Epub 2012 Dec 7. PubMed PMID: 23098139.

5: Lenger J, Kaschani F, Lenz T, Dalhoff C, Villamor JG, Köster H, Sewald N, van der Hoorn RA. Labeling and enrichment of Arabidopsis thaliana matrix metalloproteases using an active-site directed, marimastat-based photoreactive probe. Bioorg Med Chem. 2012 Jan 15;20(2):592-6. doi: 10.1016/j.bmc.2011.06.068. Epub 2011 Jun 29. PubMed PMID: 21775155.

6: auf dem Keller U, Bellac CL, Li Y, Lou Y, Lange PF, Ting R, Harwig C, Kappelhoff R, Dedhar S, Adam MJ, Ruth TJ, Bénard F, Perrin DM, Overall CM. Novel matrix metalloproteinase inhibitor [18F]marimastat-aryltrifluoroborate as a probe for in vivo positron emission tomography imaging in cancer. Cancer Res. 2010 Oct 1;70(19):7562-9. doi: 10.1158/0008-5472.CAN-10-1584. Epub 2010 Aug 20. PubMed PMID: 20729277.

7: van Wijngaarden J, Snoeks TJ, van Beek E, Bloys H, Kaijzel EL, van Hinsbergh VW, Löwik CW. An in vitro model that can distinguish between effects on angiogenesis and on established vasculature: actions of TNP-470, marimastat and the tubulin-binding agent Ang-510. Biochem Biophys Res Commun. 2010 Jan 8;391(2):1161-5. doi: 10.1016/j.bbrc.2009.11.097. Epub 2009 Dec 14. PubMed PMID: 20004648.

8: Skipper JB, McNally LR, Rosenthal EL, Wang W, Buchsbaum DJ. In vivo efficacy of marimastat and chemoradiation in head and neck cancer xenografts. ORL J Otorhinolaryngol Relat Spec. 2009;71(1):1-5. doi: 10.1159/000163217. Epub 2008 Oct 16. PubMed PMID: 18931526; PubMed Central PMCID: PMC2700630.

9: Nénan S, Lagente V, Planquois JM, Hitier S, Berna P, Bertrand CP, Boichot E. Metalloelastase (MMP-12) induced inflammatory response in mice airways: effects of dexamethasone, rolipram and marimastat. Eur J Pharmacol. 2007 Mar 15;559(1):75-81. Epub 2006 Dec 12. PubMed PMID: 17234180.

10: Failes TW, Hambley TW. Towards bioreductively activated prodrugs: Fe(III) complexes of hydroxamic acids and the MMP inhibitor marimastat. J Inorg Biochem. 2007 Mar;101(3):396-403. Epub 2006 Nov 15. PubMed PMID: 17197030.

11: Failes TW, Cullinane C, Diakos CI, Yamamoto N, Lyons JG, Hambley TW. Studies of a cobalt(III) complex of the MMP inhibitor marimastat: a potential hypoxia-activated prodrug. Chemistry. 2007;13(10):2974-82. PubMed PMID: 17171733.

12: Groves MD, Puduvalli VK, Conrad CA, Gilbert MR, Yung WK, Jaeckle K, Liu V, Hess KR, Aldape KD, Levin VA. Phase II trial of temozolomide plus marimastat for recurrent anaplastic gliomas: a relationship among efficacy, joint toxicity and anticonvulsant status. J Neurooncol. 2006 Oct;80(1):83-90. Epub 2006 Apr 25. PubMed PMID: 16639492.

13: Levin VA, Phuphanich S, Yung WK, Forsyth PA, Maestro RD, Perry JR, Fuller GN, Baillet M. Randomized, double-blind, placebo-controlled trial of marimastat in glioblastoma multiforme patients following surgery and irradiation. J Neurooncol. 2006 Jul;78(3):295-302. Epub 2006 Apr 25. PubMed PMID: 16636750.

14: Zucker S, Wang M, Sparano JA, Gradishar WJ, Ingle JN, Davidson NE; Eastern Cooperative Oncology Group. Plasma matrix metalloproteinases 7 and 9 in patients with metastatic breast cancer treated with marimastat or placebo: Eastern Cooperative Oncology Group trial E2196. Clin Breast Cancer. 2006 Feb;6(6):525-9. PubMed PMID: 16595036.

15: Rosenbaum E, Zahurak M, Sinibaldi V, Carducci MA, Pili R, Laufer M, DeWeese TL, Eisenberger MA. Marimastat in the treatment of patients with biochemically relapsed prostate cancer: a prospective randomized, double-blind, phase I/II trial. Clin Cancer Res. 2005 Jun 15;11(12):4437-43. PubMed PMID: 15958628.

16: Bruce C, Thomas PS. The effect of marimastat, a metalloprotease inhibitor, on allergen-induced asthmatic hyper-reactivity. Toxicol Appl Pharmacol. 2005 Jun 1;205(2):126-32. PubMed PMID: 15893540.

17: Goffin JR, Anderson IC, Supko JG, Eder JP Jr, Shapiro GI, Lynch TJ, Shipp M, Johnson BE, Skarin AT. Phase I trial of the matrix metalloproteinase inhibitor marimastat combined with carboplatin and paclitaxel in patients with advanced non-small cell lung cancer. Clin Cancer Res. 2005 May 1;11(9):3417-24. PubMed PMID: 15867243.

18: Sparano JA, Bernardo P, Stephenson P, Gradishar WJ, Ingle JN, Zucker S, Davidson NE. Randomized phase III trial of marimastat versus placebo in patients with metastatic breast cancer who have responding or stable disease after first-line chemotherapy: Eastern Cooperative Oncology Group trial E2196. J Clin Oncol. 2004 Dec 1;22(23):4683-90. Erratum in: J Clin Oncol. 2005 Jan 1;23(1):248. PubMed PMID: 15570070.

19: Jones PH, Christodoulos K, Dobbs N, Thavasu P, Balkwill F, Blann AD, Caine GJ, Kumar S, Kakkar AJ, Gompertz N, Talbot DC, Ganesan TS, Harris AL. Combination antiangiogenesis therapy with marimastat, captopril and fragmin in patients with advanced cancer. Br J Cancer. 2004 Jul 5;91(1):30-6. PubMed PMID: 15162145; PubMed Central PMCID: PMC2364746.

20: Jenssen K, Sewald K, Sewald N. Synthesis of marimastat and a marimastat conjugate for affinity chromatography and surface plasmon resonance studies. Bioconjug Chem. 2004 May-Jun;15(3):594-600. PubMed PMID: 15149188.

Explore Compound Types